

A Comparative Analysis of Propyl 2-Chloropropanoate Utilizing a Certified Reference Standard

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Compound of Interest

Compound Name: *Propyl 2-chloropropanoate*

CAS No.: 1569-03-5

Cat. No.: B1266616

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A Guide for Researchers, Scientists, and Drug Development Professionals

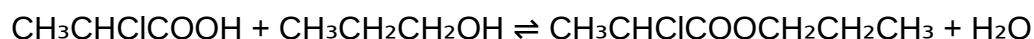
In the landscape of pharmaceutical research and development, the precise characterization of chemical intermediates is paramount. This guide provides an in-depth comparative analysis of a laboratory-synthesized sample of **propyl 2-chloropropanoate** against a certified reference material (CRM). As a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the purity and identity of **propyl 2-chloropropanoate** is a critical step in drug development and manufacturing. This document will detail the analytical methodologies, present the experimental data, and offer insights into the interpretation of the results, thereby providing a comprehensive framework for the quality assessment of this compound.

The Significance of Certified Reference Materials in Analytical Validation

The use of a Certified Reference Material (CRM) is the cornerstone of analytical method validation and quality control.[1][2][3] A CRM, produced in accordance with stringent standards such as ISO 17034, provides a metrologically traceable value for one or more properties of a substance.[2] This allows for the calibration of analytical instruments and the validation of measurement procedures, ensuring the accuracy and comparability of results across different laboratories and over time. In the context of this guide, the CRM for **propyl 2-chloropropanoate** serves as the benchmark against which the laboratory-synthesized sample is evaluated.

Synthesis and Potential Impurities of Propyl 2-Chloropropanoate

Propyl 2-chloropropanoate is typically synthesized via the esterification of 2-chloropropionic acid with propanol, often in the presence of an acid catalyst.[4] The primary reaction is as follows:



Given this synthesis route, several potential impurities could be present in the final product. These include:

- Unreacted Starting Materials: Residual 2-chloropropionic acid and propanol.
- Byproducts: Di-propyl ether (from the self-condensation of propanol) and other esters formed from trace acid impurities.
- Isomers: Propyl 3-chloropropanoate, if the starting material contained isomeric impurities.
- Solvent Residues: Any solvents used in the reaction or purification steps.

The analytical methods employed in this guide are designed to detect and quantify these potential impurities.

Experimental Design: A Multi-faceted Approach to Purity and Identity Verification

To provide a comprehensive analysis of the **propyl 2-chloropropanoate** sample, a combination of chromatographic and spectroscopic techniques was employed. Gas Chromatography-Mass Spectrometry (GC-MS) was chosen for its high separation efficiency and definitive identification capabilities, while Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy was utilized for structural confirmation and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

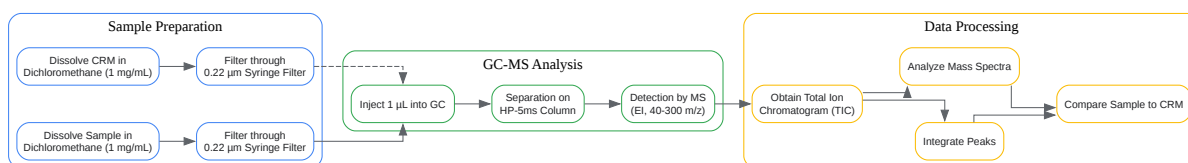
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[5] The methodology developed for this analysis is designed to provide high resolution and sensitivity for the detection of **propyl 2-chloropropanoate** and its potential impurities.

Experimental Protocol: GC-MS Analysis

- Sample Preparation:
 - Prepare a 1 mg/mL solution of the **propyl 2-chloropropanoate** sample in dichloromethane.
 - Prepare a 1 mg/mL solution of the **propyl 2-chloropropanoate** Certified Reference Material in dichloromethane.
 - Filter both solutions through a 0.22 μm syringe filter into autosampler vials.
- Instrumentation:
 - An Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector was used.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness).
- GC Conditions:
 - Inlet Temperature: 250°C

- Injection Volume: 1 μ L
- Split Ratio: 50:1
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: 10°C/min to 200°C.
 - Hold at 200°C for 5 minutes.
- MS Conditions:
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Range: 40-300 m/z

GC-MS Analysis Workflow



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Caption: Workflow for the GC-MS analysis of **propyl 2-chloropropanoate**.

Results: GC-MS Analysis

The chromatograms of both the synthesized sample and the CRM showed a major peak at the same retention time, confirming the identity of the main component as **propyl 2-chloropropanoate**. The mass spectrum of this peak was consistent with the expected fragmentation pattern of the target molecule.

Compound	Retention Time (min)	Purity (Area %) - Synthesized Sample	Purity (Area %) - CRM
Propyl 2-chloropropanoate	8.74	98.9%	>99.9%
Impurity 1 (Unidentified)	7.92	0.6%	Not Detected
Impurity 2 (Unidentified)	9.15	0.5%	Not Detected

The synthesized sample showed a purity of 98.9% by GC-MS, with two minor impurities detected. The CRM, as expected, exhibited a purity of greater than 99.9%.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis

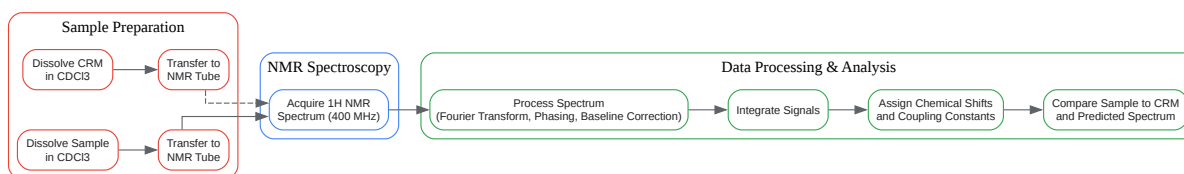
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, integration, and coupling patterns of the proton signals, the precise structure of a compound can be confirmed.

Experimental Protocol: ¹H NMR Analysis

- Sample Preparation:
 - Dissolve approximately 10 mg of the **propyl 2-chloropropanoate** sample in 0.7 mL of deuterated chloroform (CDCl₃).

- Dissolve approximately 10 mg of the **propyl 2-chloropropanoate** CRM in 0.7 mL of CDCl_3 .
- Transfer the solutions to 5 mm NMR tubes.
- Instrumentation:
 - A Bruker Avance III 400 MHz NMR spectrometer was used.
- Acquisition Parameters:
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Pulse Width: 30°

^1H NMR Analysis Workflow



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Caption: Workflow for the ^1H NMR analysis of **propyl 2-chloropropanoate**.

Results: ^1H NMR Analysis

The ^1H NMR spectrum of the synthesized sample was in excellent agreement with the spectrum of the CRM and the predicted spectrum. The chemical shifts and coupling constants were consistent with the structure of **propyl 2-chloropropanoate**.

Assignment	Chemical Shift (ppm) - Synthesized Sample	Chemical Shift (ppm) - CRM	Multiplicity	Integration
-CH ₃ (ester)	0.95	0.95	Triplet	3H
-CH ₂ - (ester)	1.68	1.68	Sextet	2H
-O-CH ₂ -	4.15	4.15	Triplet	2H
-CH(Cl)-	4.38	4.38	Quartet	1H
-CH ₃ (alpha)	1.70	1.70	Doublet	3H

The integration of the peaks confirmed the correct proton ratios for the molecule. No significant impurities were observed in the ^1H NMR spectrum of the synthesized sample, indicating that any impurities are below the detection limit of this technique under the conditions used.

Conclusion: A Comprehensive Approach to Quality Assurance

The comparative analysis of the laboratory-synthesized **propyl 2-chloropropanoate** against a certified reference material demonstrates a robust approach to quality assurance in the pharmaceutical industry. The use of orthogonal analytical techniques, GC-MS and ^1H NMR, provides a high degree of confidence in the identity and purity of the synthesized compound. While the GC-MS analysis revealed the presence of minor impurities, the ^1H NMR confirmed the overall structural integrity of the bulk material. This guide underscores the importance of a multi-technique approach, anchored by the use of a certified reference standard, to ensure the quality and consistency of chemical intermediates used in drug development.

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